sodium 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate
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Overview
Description
Sodium 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a chemical compound with the molecular formula C8H10ClN2NaO2 and a molecular weight of 224.62 g/mol. This compound is characterized by a pyrazole ring substituted with chlorine and methyl groups, making it a valuable research chemical in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with a suitable propanoic acid derivative in the presence of a base such as sodium hydroxide. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
Sodium 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research on its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities, is ongoing.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of sodium 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activities. The chlorine and methyl groups influence the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
4-chloro-3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of sodium 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate.
3,5-dimethyl-1H-pyrazole: Lacks the chlorine substituent, resulting in different chemical properties.
4-chloro-1H-pyrazole: Lacks the methyl groups, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the combination of chlorine and methyl substituents on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
sodium;3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2.Na/c1-5-8(9)6(2)11(10-5)4-3-7(12)13;/h3-4H2,1-2H3,(H,12,13);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDBRTHUHBUXHK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)[O-])C)Cl.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN2NaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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